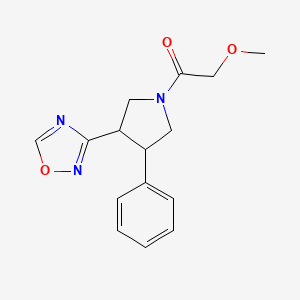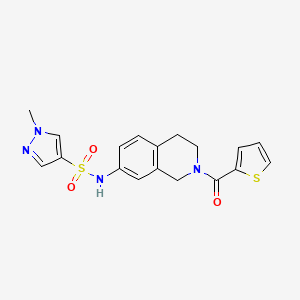
(6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H14FIN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains functional groups such as a fluoro, iodo, and carbamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of 6-fluoro-4-iodopyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. Reactions are usually conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide would yield the corresponding azide derivative.
Hydrolysis: The major products are 6-fluoro-4-iodopyridin-3-amine and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups can participate in halogen bonding, while the carbamate group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate: Similar structure but with a chloro group instead of a fluoro group.
tert-Butyl N-(6-bromo-4-iodopyridin-3-yl)carbamate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate is unique due to the presence of both fluoro and iodo groups, which can participate in distinct types of chemical interactions. The fluoro group can enhance the compound’s stability and lipophilicity, while the iodo group can serve as a versatile handle for further functionalization through substitution reactions.
Eigenschaften
IUPAC Name |
tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQCBPRXZVCWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-fluoro-5-(7-methoxy-1-benzofuran-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2821767.png)

![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2821770.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)
![BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B2821774.png)


![4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2821777.png)

![N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)
